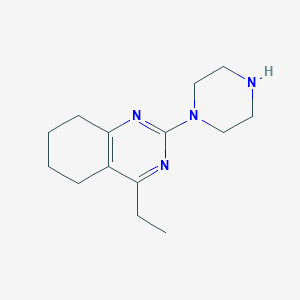
1-(4-Methoxyphenyl)hex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)hex-1-en-3-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a hexenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hex-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of anisaldehyde with methyl ethyl ketone in the presence of hydrochloric acid at room temperature . Another method includes treating α-methyl-α-(4-hydroxy)benzylidene acetone with methyl iodide in an alkaline solution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in sealed, dry environments at room temperature to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)hex-1-en-3-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)hex-1-en-3-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)hexadec-4-en-3-one: This compound has a similar structure but with a longer carbon chain and additional hydroxyl group.
1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one: Another similar compound with a shorter carbon chain and hydroxyl group.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound features a dichlorophenyl group and is studied for its antimicrobial properties.
Eigenschaften
CAS-Nummer |
82297-65-2 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C13H16O2/c1-3-4-12(14)8-5-11-6-9-13(15-2)10-7-11/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
CQYZXONYJFSVDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


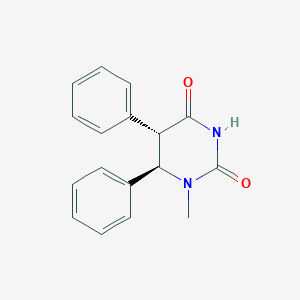
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
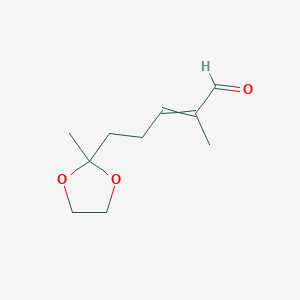
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
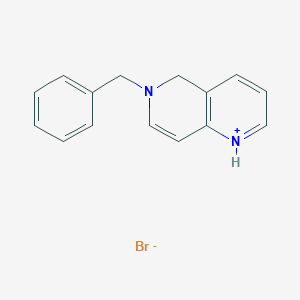
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
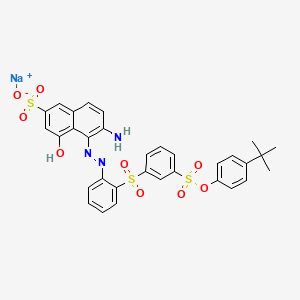
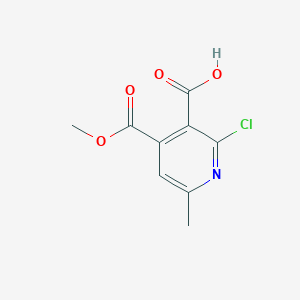
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)
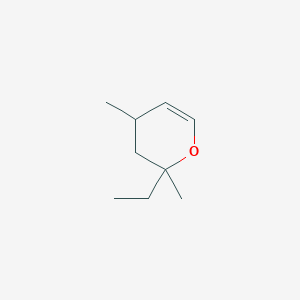

![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
